1,2,4,6-Tetraphenylpyridinium tetrafluoroborate

Übersicht

Beschreibung

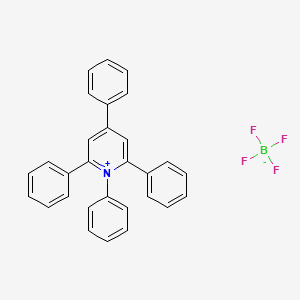

1,2,4,6-Tetraphenylpyridinium tetrafluoroborate is an organic compound with the molecular formula C29H22BF4N. It is a salt composed of the 1,2,4,6-tetraphenylpyridinium cation and the tetrafluoroborate anion. This compound is known for its unique structural properties and has been studied for various applications in scientific research, particularly in the fields of chemistry and materials science .

Vorbereitungsmethoden

1,2,4,6-Tetraphenylpyridinium tetrafluoroborate can be synthesized through a one-step, one-pot reaction. The synthesis involves the reaction of pyridine with benzaldehyde in the presence of a strong acid, such as tetrafluoroboric acid. The reaction conditions typically include a solvent like acetonitrile and a temperature range of 25-30°C. The product is then purified through recrystallization .

Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a reliable route for obtaining the compound in sufficient quantities for research purposes.

Analyse Chemischer Reaktionen

1,2,4,6-Tetraphenylpyridinium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced pyridinium derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,2,4,6-Tetraphenylpyridinium tetrafluoroborate is an organic salt composed of the 1,2,4,6-tetraphenylpyridinium cation and the tetrafluoroborate anion. It has applications in chemistry, materials science, biology, medicine, and industry due to its unique structural and photophysical properties. It has the molecular formula C29H22BF4N and has been identified as a promising candidate for applications requiring photonic materials.

Scientific Research Applications

This compound has found use in diverse scientific fields due to its unique properties.

Chemistry

- It can be used as a precursor for synthesizing other organic compounds and as a reagent in various organic reactions.

- This compound is used to prepare tetraphenylpyridinium pertechnetate by metathesis from ammonium pertechnetate in a water/acetone media .

Materials Science

- The compound exhibits aggregation-induced emission (AIE) properties, making it useful in developing luminescent materials for optoelectronic applications. Its emission behavior makes it a promising candidate for photonic materials.

Biology and Medicine

- Ongoing research explores its potential use in biological imaging and as a photosensitizer in photodynamic therapy.

Industry

- The compound’s unique properties make it a candidate for use in developing advanced materials and sensors.

Use in Immobilization of Technetium

Tetraphenylpyridinium pertechnetate (TPPy-TcO4), derived from this compound, is investigated for technetium immobilization from spent nuclear fuel reprocessing or as a scavenger for pertechnetate in repository conditions .

- TPPy-TcO4 has been synthesized and structurally characterized, with its solubility investigated .

- Crystallizes in the orthorhombic space group (Pbca) .

- The solubility of the salt has been investigated at room temperature in aqueous media at pH 2.22, 6.91, and 9.81, where solubility products were determined as 6.16 × 10−12, 4.13 × 10−12, and 1.16 × 10−11, respectively . Its solubility product is between 10-11 and 10-12 .

Wirkmechanismus

The mechanism of action of 1,2,4,6-tetraphenylpyridinium tetrafluoroborate is primarily based on its ability to undergo aggregation-induced emission. This phenomenon occurs due to the restriction of intramolecular rotation, which enhances the compound’s luminescent properties when aggregated. The molecular targets and pathways involved in its mechanism of action are related to its interaction with light and its ability to emit fluorescence under specific conditions .

Vergleich Mit ähnlichen Verbindungen

1,2,4,6-Tetraphenylpyridinium tetrafluoroborate can be compared with other similar compounds, such as:

- 1,2,4,6-Tetraphenylpyridinium perchlorate

- 1,2,4,6-Tetraphenylpyridinium hexafluorophosphate

- 1,2,4,6-Tetraphenylpyridinium triflate

These compounds share similar structural features but differ in their anionic counterparts. The tetrafluoroborate anion in this compound provides unique solubility and stability properties, making it distinct from its analogs .

Biologische Aktivität

1,2,4,6-Tetraphenylpyridinium tetrafluoroborate (TPPyBF4) is an ionic compound with significant potential in various fields, including organic synthesis and materials science. This article explores its biological activity, particularly focusing on its interactions at the cellular level, photophysical properties, and potential applications in biomedicine.

- Molecular Formula : C29H22BF4N

- Molecular Weight : 471.31 g/mol

- CAS Number : 59834-94-5

Biological Activity Overview

Research indicates that TPPyBF4 exhibits unique biological properties due to its ionic nature and structural characteristics. The compound has been studied for its potential roles in photodynamic therapy (PDT) and as a chemosensor.

1. Photophysical Properties

TPPyBF4 has been identified as a promising candidate for applications requiring photonic materials. Its emission behavior can be finely tuned through molecular engineering, which affects its luminescence in different states (solution vs. solid). The aggregate-enhanced emission (AEE) characteristics make it suitable for sensing applications in biological environments.

- Emission Characteristics :

- In dilute DMSO solutions, TPPyBF4 shows weak luminescence.

- Emission intensity significantly increases upon the addition of water, indicating AEE properties.

2. Interaction with Biological Systems

Studies have demonstrated that TPPyBF4 can interact with various biomolecules, potentially influencing cellular processes:

- Cellular Uptake : TPPyBF4's ionic nature allows for easy uptake by cells, making it a candidate for drug delivery systems.

- Toxicity Studies : Preliminary studies suggest low toxicity levels in vitro, although detailed toxicity profiles are still needed to establish safety for therapeutic use.

Case Study 1: Photodynamic Therapy

A study investigated the use of TPPyBF4 in PDT for cancer treatment. The compound was combined with light exposure to induce cytotoxic effects on cancer cells. Results indicated that:

- TPPyBF4 significantly reduced cell viability in treated cells compared to controls.

- The mechanism involved the generation of reactive oxygen species (ROS) upon light activation.

| Treatment | Cell Viability (%) | ROS Levels (µM) |

|---|---|---|

| Control | 90 ± 5 | 0.5 ± 0.1 |

| TPPyBF4 | 40 ± 7 | 3.0 ± 0.5 |

Case Study 2: Chemosensing Applications

Another investigation focused on the use of TPPyBF4 as a chemosensor for detecting specific biomolecules. The study highlighted:

- High sensitivity and selectivity towards certain ions and small molecules.

- Potential application in monitoring biological processes or disease markers.

| Analyte | Detection Limit (µM) | Response Time (s) |

|---|---|---|

| Cu²⁺ | 0.1 | 15 |

| Hg²⁺ | 0.05 | 10 |

Eigenschaften

IUPAC Name |

1,2,4,6-tetraphenylpyridin-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22N.BF4/c1-5-13-23(14-6-1)26-21-28(24-15-7-2-8-16-24)30(27-19-11-4-12-20-27)29(22-26)25-17-9-3-10-18-25;2-1(3,4)5/h1-22H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMVXJXAHPJPPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20506175 | |

| Record name | 1,2,4,6-Tetraphenylpyridin-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59834-94-5 | |

| Record name | 1,2,4,6-Tetraphenylpyridin-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,6-TETRAPHENYLPYRIDINIUM TETRAFLUOROBORATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.